Methyl tetradec-5-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

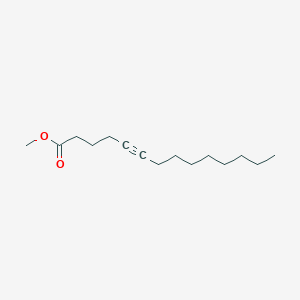

Methyl tetradec-5-ynoate is an organic compound with the molecular formula C15H26O2. It is a methyl ester derivative of tetradecynoic acid and is characterized by the presence of a triple bond at the fifth carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-ynoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, is then subjected to a Grignard reaction with methyl chloroformate to yield this compound . Another method involves the reduction of methyl 4-chlorotetradec-5-ynoate using a zinc-copper couple, with the regiochemistry of the reduction being influenced by the activity of the zinc-copper couple and the acidity of the proton donor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-5-ynoate undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double bond or a single bond using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or Lindlar catalyst can be used for selective reduction.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Amides, esters.

Scientific Research Applications

Methyl tetradec-5-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has been studied for its potential as a bioregulator and its role in the synthesis of pheromones.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tetradec-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in its structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may act as a bioregulator by interacting with specific enzymes or receptors, although the exact molecular targets and pathways are not fully understood .

Comparison with Similar Compounds

Similar Compounds

Methyl tetradec-5-enoate: Similar structure but with a double bond instead of a triple bond.

Methyl tetradec-5-trienoate: Contains multiple double bonds.

Methyl 4-chlorotetradec-5-ynoate: A chlorinated derivative of methyl tetradec-5-ynoate.

Uniqueness

This compound is unique due to the presence of a triple bond at the fifth carbon position, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl tetradec-5-ynoate, a fatty acid ester with a unique alkyne structure, has garnered attention for its potential biological activities. This compound is characterized by its long carbon chain and a triple bond at the fifth position, which contributes to its reactivity and versatility in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triple bond in its structure enhances its reactivity, allowing it to participate in diverse chemical reactions that can influence metabolic pathways. Although the precise molecular targets remain to be fully elucidated, preliminary studies suggest potential roles in cellular signaling and regulation.

Biological Activities

- Anticancer Potential : Research indicates that this compound may inhibit cellular mobility, particularly in melanoma cells, suggesting its potential as a therapeutic agent in cancer treatment . This inhibition of cell migration could be significant in preventing metastasis.

- Bioregulator Role : The compound has been studied for its potential role as a bioregulator, possibly influencing pheromone synthesis in certain biological systems . This suggests applications in ecological and agricultural contexts.

- Metabolic Pathway Influence : Studies have indicated that this compound may serve as a precursor to biologically active molecules, influencing various metabolic pathways . Its ability to modulate lipid metabolism is particularly noteworthy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits mobility in melanoma cells | |

| Bioregulator | Potential role in pheromone synthesis | |

| Metabolic Influence | Serves as a precursor affecting lipid metabolism |

Research Insights

-

Inhibition of Melanoma Cell Migration :

- A study highlighted the effectiveness of this compound in inhibiting melanoma cell mobility, indicating potential therapeutic applications against cancer metastasis .

-

Role in Pheromone Synthesis :

- The compound's involvement in pheromone synthesis was explored, emphasizing its significance in ecological interactions and agricultural applications .

Properties

CAS No. |

39077-29-7 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

methyl tetradec-5-ynoate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-9,12-14H2,1-2H3 |

InChI Key |

LZGVSHAOWJOSKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.